molecular formula C16H32O2 B1678344 Palmitic acid CAS No. 57-10-3

Palmitic acid

Cat. No. B1678344
CAS RN: 57-10-3
M. Wt: 256.42 g/mol
InChI Key: IPCSVZSSVZVIGE-UHFFFAOYSA-N
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Description

Palmitic acid, also known as hexadecanoic acid, is a common saturated fatty acid found in both animals and plants . It is a major component of palm oil, making up to 44% of total fats . Meats, cheeses, butter, and other dairy products also contain palmitic acid, amounting to 50–60% of total fats .


Synthesis Analysis

Palmitic acid is the first fatty acid produced during lipogenesis (fatty acid synthesis) and from which longer fatty acids can be produced . The procedure for its analysis involves steps like hydrolysis of the triacylglycerols through the catalytic action of lipase, extraction of the fatty acids and their derivatization with phenacylbromide, and analysis by HPLC .


Molecular Structure Analysis

From a chemical standpoint, palmitic acid is a 16-carbon chain saturated fatty acid with the empirical formula C16H32O2 . This structure gives palmitic acid its properties of being a white, waxy solid at room temperature and its relative insolubility in water .


Chemical Reactions Analysis

Palmitic acid has been used in various studies for its thermal properties. For instance, it has been used in the preparation of phase change materials for thermal energy storage . It has also been used in the hydrogenation process to produce acetyl alcohol, which is further used for the production of detergents and soaps .


Physical And Chemical Properties Analysis

Palmitic acid is a white, odorless solid at room temperature . It has a melting point of around 63°C (145°F), which makes it a solid fat at most ambient conditions . The compound is insoluble in water but dissolves well in organic solvents like ethanol and chloroform .

Scientific Research Applications

  • Inflammatory Response and Macrophage Function : Palmitic acid plays a significant role in inflammatory responses, particularly in macrophages. It affects various signaling pathways, leading to enhanced inflammatory responses and influencing conditions like insulin resistance and obesity (Korbecki & Bajdak-Rusinek, 2019).

  • Pharmacological Applications : Palmitic acid is used in the design and synthesis of pharmacologically important compounds. Its unique amphiphilic structure makes it a valuable entity in drug design and formulation (Rabie, 2022).

  • Nutritional Research : Research has focused on the effects of palmitic acid, as found in palm oil, on health conditions such as obesity, diabetes, cardiovascular diseases, and cancer. Its role in dietary fat and its impact on health is a subject of ongoing research (Mancini et al., 2015).

  • Electronic and Optical Properties : Palmitic acid's electronic and optical properties have been studied for potential applications in optoelectronic devices. Its behavior as a wide bandgap semiconductor is of particular interest (Santos et al., 2021).

  • Cancer Research : Studies show that palmitic acid can inhibit the growth and metastasis of prostate cancer cells, suggesting its potential as an antitumor agent. This inhibition is linked to the PI3K/Akt pathway, a critical pathway in cancer progression (Zhu et al., 2021).

  • Viral Infections and Immune Response : Palmitic acid plays a role in viral infections, such as in fish cells. It modulates autophagy flux and immune pathways, influencing virus replication (Yu et al., 2020).

  • Agricultural and Nutritional Genetics : In soybean breeding, palmitic acid content is a focus for developing cultivars with reduced palmitic acid levels due to its link to coronary diseases. Research in this area aims to improve the nutritional profile of soybean oil (Bachleda et al., 2016).

  • Metabolism and Glucose Regulation : Palmitic acid is implicated in the development of insulin resistance and Type II diabetes. Its role as a precursor in sphingolipid synthesis affects insulin signaling and glucose homeostasis (Deevska & Nikolova-Karakashian, 2011).

  • Thermal Energy Storage : Palmitic acid is used in the development of thermal energy storage materials, particularly as a phase change material. Its incorporation into composites enhances thermal properties, making it suitable for solar energy systems (Fang et al., 2011).

  • Environmental Remediation : Studies have examined the effect of palmitic acid on plant growth and soil enzyme activities in diesel-spiked wetland environments. This research aids in understanding the role of fatty acids in phytoremediation processes (Zou et al., 2014).

Future Directions

The global palmitic acid market size was valued at USD 399.7 million in 2022 and is anticipated to grow at a compound annual growth rate (CAGR) of 3.3% from 2023 to 2030 . Future directions include novel methods of ionization, super-resolution imaging, better understanding of lipid metabolism, and modifying the lipid composition of specific organelle membranes .

properties

IUPAC Name

hexadecanoic acid
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InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)
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InChI Key

IPCSVZSSVZVIGE-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O
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Molecular Formula

C16H32O2
Record name PALMITIC ACID
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DSSTOX Substance ID

DTXSID2021602
Record name Hexadecanoic acid
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Molecular Weight

256.42 g/mol
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Physical Description

Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Colorless or white solid; [ICSC] Off-white solid; [MSDSonline], Solid, COLOURLESS OR WHITE CRYSTALS., hard, white or faintly yellowish crystalline solid
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Boiling Point

351.5 °C, 351-352 °C
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Solubility

In water, 0.04 mg/L at 25 °C, Insoluble in water, Soluble in hot alcohol and ether, Soluble in ethanol, acetone, benzene; very soluble in chloroform; miscible with ethyl ether, Soluble in aromatic, chlorinated and oxygenated solvents, 4e-05 mg/mL, Solubility in water: none, practically insoluble in water; soluble in alcohol, ether, chloroform
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Density

Density: 0.8527 g/cu cm at 62 °C, Relative density (water = 1): 0.85
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Vapor Pressure

0.00000038 [mmHg], 3.8X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 154 °C: 133
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Mechanism of Action

... Excessive palmitoylcarnitine formation and exhausted L-carnitine stores leading to energy depletion, attenuated acetylcholine synthesis and oxidative stress to be main mechanisms behind PA-induced neuronal loss.High PA exposure is suggested to be a factor in causing diabetic neuropathy and gastrointestinal dysregulation., ... First phase insulin release response was lost in these islets. FFAs slightly increased the insulin output of normal fresh pancreas beta-cells. However, chronic exposure to FFAs resulted in loss of first phase insulin release and blunted insulin secretion response to various levels of D-glucose stimulation.
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Impurities

Heavy metals (as Pb): Not more than 10 mg/kg /from table/
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Product Name

Palmitic Acid

Color/Form

White crystalline scales, White crystalline needles, Needles from alcohol, Hard, white, or faintly yellowish, somewhat glossy crystalline solid, or as a white yellowish powder

CAS RN

57-10-3
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Melting Point

62.49 °C, 61.8 °C, 63 °C
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Synthesis routes and methods

Procedure details

At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
247,000
Citations
G Carta, E Murru, S Banni, C Manca - Frontiers in physiology, 2017 - frontiersin.org
Palmitic acid (PA) has been for long time negatively depicted for its putative detrimental health effects, shadowing its multiple crucial physiological activities. PA is the most common …
Number of citations: 550 www.frontiersin.org
C Agostoni, L Moreno, R Shamir - Critical reviews in food science …, 2016 - Taylor & Francis
… Over this time, human milk provides 10% dietary energy as palmitic acid, but in unusual … specifically with palmitic acid, the deviations in absorption and transport of palmitic acid when …
Number of citations: 60 www.tandfonline.com
A Mancini, E Imperlini, E Nigro, C Montagnese… - Molecules, 2015 - mdpi.com
… palmitic acid content. In this review we provide a concise and comprehensive update on the functional role of palm oil and palmitic acid … The atherogenic potential of palmitic acid and its …
Number of citations: 489 www.mdpi.com
L Acid - J. Am. Coll. Toxicol, 1987 - cir-safety.org
… to contain 60-70% Palmitic Acid.(‘sb) that Palmitic Acid occurs as a mixture of solid organic acids obtained from fats are primarily composed of Palmitic Acid with varying quantities of …
Number of citations: 137 www.cir-safety.org
SM Innis - Critical reviews in food science and nutrition, 2016 - Taylor & Francis
Palmitic acid (16:0) is a saturated fatty acid present in the diet and synthesized endogenously. Although often considered to have adverse effects on chronic disease in adults, 16:0 is an …
Number of citations: 100 www.tandfonline.com
J Korbecki, K Bajdak-Rusinek - Inflammation Research, 2019 - Springer
… , palmitic acid also strengthens the TLR4-induced signaling. In this review, we discuss the mechanisms of inflammatory response induced by palmitic acid. … the effect of palmitic acid on …
Number of citations: 283 link.springer.com
RB Pepinsky, C Zeng, D Wen, P Rayhorn… - Journal of Biological …, 1998 - ASBMB
… Cell-free palmitoylation studies demonstrate that radioactive palmitic acid is readily incorporated into wild type Sonic hedgehog, but not into variant forms lacking the Cys-24 attachment …
Number of citations: 899 www.jbc.org
MA Denke, SM Grundy - The American journal of clinical …, 1992 - academic.oup.com
… were compared with the effects of palmitic acid (C16:0) and oleic … high-lauric oil, palmitic acid was provided by palm oil and … for increasing cholesterol concentrations as is palmitic acid. …
Number of citations: 376 academic.oup.com
MA French, K Sundram… - Asia Pacific journal of …, 2002 - Wiley Online Library
… palmitic acid levels in combination with other fatty acids in normal subjects was assessed. Palmitic acid … level of linoleic acid prevented palmitic acid from being hypercholesterolaemic. …
Number of citations: 118 onlinelibrary.wiley.com
E Fattore, R Fanelli - International journal of food sciences and …, 2013 - Taylor & Francis
… saturated fatty acids (SFAs), particularly palmitic acid, which in turn have been associated with … As regards to a role in cancer, specific studies on dietary palmitic acid or palm oil and the …
Number of citations: 185 www.tandfonline.com

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